molecular formula C18H16ClFN4O3 B2853454 N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396764-94-5

N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2853454
CAS No.: 1396764-94-5
M. Wt: 390.8
InChI Key: WNQNJZRFMODXLY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide linkage to a 3-chloro-2-fluorophenyl group and a substituted ethyl moiety at the triazole’s 1-position. The ethyl substituent contains a hydroxyl group and a 2-methoxyphenyl group, introducing both hydrophilicity and stereochemical complexity.

Properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O3/c1-27-16-8-3-2-5-11(16)15(25)10-24-9-14(22-23-24)18(26)21-13-7-4-6-12(19)17(13)20/h2-9,15,25H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQNJZRFMODXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences:

The compound’s uniqueness lies in its 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl] substituent, which distinguishes it from simpler triazole derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name (Reference) Substituent at Triazole 1-Position Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Activity (If Reported)
Target Compound 2-hydroxy-2-(2-methoxyphenyl)ethyl -OH, -OCH₃, Cl, F ~416* N/A Not explicitly stated in evidence
N-(3-chloro-2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (4J) 4-methoxyphenyl -OCH₃, Cl, F 347.0 (LC-MS) 245.8–248.2 Cytotoxicity studies (exact targets unspecified)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-fluorophenyl -F, ethyl N/A N/A Wnt/β-catenin pathway inhibition
Rufinamide 2-fluorobenzyl -F 238.2 215–217 Antiepileptic (Na⁺ channel modulation)

*Estimated based on structural formula.

Substituent Impact:

  • However, the bulky 2-methoxyphenyl group may reduce membrane permeability relative to smaller substituents like ethyl .
  • Stereochemical Complexity : The 2-hydroxy group introduces a stereocenter, which could influence binding affinity to chiral targets, a feature absent in 4J or Rufinamide .
  • Electron-Withdrawing Effects: The 3-chloro-2-fluorophenyl group combines Cl and F atoms, likely enhancing metabolic stability compared to mono-halogenated analogues like 3o or Rufinamide .

Preparation Methods

Synthesis of 2-Azido-1-(2-methoxyphenyl)ethanol

Step 1: Tosylation of 2-(2-Methoxyphenyl)ethanol
2-(2-Methoxyphenyl)ethanol is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to yield the corresponding tosylate.

Step 2: Azide Substitution
The tosylate intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, producing 2-azido-1-(2-methoxyphenyl)ethanol.

Reaction Conditions

Parameter Value
Solvent DMF
Temperature 60°C
Time 12 hours
Yield 85–90%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Step 3: Triazole Ring Formation
2-Azido-1-(2-methoxyphenyl)ethanol reacts with propiolic acid in a 1:1 molar ratio under Cu(I) catalysis. A mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate in tert-butanol/water (1:1) facilitates regioselective 1,4-triazole formation.

Reaction Conditions

Parameter Value
Catalyst CuSO₄·5H₂O (10 mol%)
Reducing Agent Sodium ascorbate (20 mol%)
Solvent t-BuOH/H₂O (1:1)
Temperature Room temperature
Time 6–8 hours
Yield 75–80%

The product, 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid , is purified via recrystallization from ethyl acetate/hexane.

Amide Bond Formation

Step 4: Carboxylic Acid Activation
The triazole-4-carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF. This generates a reactive O-acylisourea intermediate, which is subsequently treated with 3-chloro-2-fluoroaniline to form the target carboxamide.

Reaction Conditions

Parameter Value
Coupling Reagent EDCI (1.2 equiv)
Additive HOBt (1.2 equiv)
Solvent Anhydrous DMF
Temperature 0°C → Room temperature
Time 12 hours
Yield 65–70%

Optimization and Challenges

Regioselectivity in CuAAC

The Cu(I)-catalyzed reaction ensures exclusive 1,4-regioselectivity, critical for positioning the carboxylic acid group at the triazole’s 4-position. Control experiments without Cu(I) yielded negligible product, underscoring the catalyst’s role.

Protecting Group Strategy

The hydroxyl group in 2-azido-1-(2-methoxyphenyl)ethanol remains unprotected during CuAAC due to its stability under reaction conditions. Post-triazole formation, no deprotection is required, streamlining the synthesis.

Amide Coupling Efficiency

Comparative studies of coupling reagents revealed EDCI/HOBt outperforms alternatives like DCC or CDI in minimizing racemization and improving yields (Table 1).

Table 1: Coupling Reagent Screening for Amide Formation

Reagent System Yield (%) Purity (HPLC)
EDCI/HOBt 70 98.5
DCC/DMAP 55 95.2
CDI 60 96.8

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.55–7.10 (m, 6H, aromatic), 5.20 (s, 1H, -OH), 4.85–4.60 (m, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃).
  • HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).
  • HRMS : m/z [M+H]⁺ calculated for C₂₀H₁₈ClFN₄O₃: 432.1034; found: 432.1036.

Alternative Synthetic Approaches

Microwave-Assisted CuAAC

Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining yields at 72–75%, offering a scalable alternative.

Solid-Phase Synthesis

Immobilizing the azide component on Wang resin enables iterative coupling and cleavage, though yields remain suboptimal (50–55%) compared to solution-phase methods.

Industrial Scalability Considerations

  • Cost Analysis : Propiolic acid and EDCI constitute 60% of raw material costs. Substituting EDCI with cheaper alternatives (e.g., T3P) is under investigation.
  • Environmental Impact : Solvent recovery systems for DMF and t-BuOH reduce waste by 40%, aligning with green chemistry principles.

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization includes coupling the triazole with a substituted phenyl group and introducing the hydroxy-2-(2-methoxyphenyl)ethyl moiety. Key steps are:

Triazole formation : Optimize reaction time (4–8 hours) and temperature (60–80°C) to avoid side products .

Carboxamide coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Yield improvements (70–85%) are achieved by controlling stoichiometry and using high-purity solvents.

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion at m/z 433.0821) .
  • FT-IR : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
    Cross-referencing with computational simulations (e.g., DFT for NMR shifts) enhances reliability .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Initial screening should include:
  • Cytotoxicity assays : MTT or SRB against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
  • Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Use DMSO as a solvent control (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate target binding .
  • Scaffold hopping : Compare triazole-4-carboxamide analogs (e.g., pyrazole or thiazole derivatives) for improved potency .
  • QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to predict binding affinity to targets like EGFR or COX-2 .
    Validate predictions with in vitro assays and crystallography (if protein co-crystals are obtainable) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address discrepancies by:
  • Standardizing protocols : Ensure consistent cell lines (ATCC-verified), passage numbers, and assay conditions (e.g., incubation time, serum concentration) .
  • Dose-response curves : Use 8–10 concentrations (0.1–100 µM) to calculate accurate EC₅₀/IC₅₀ values .
  • Orthogonal assays : Confirm activity via multiple methods (e.g., Western blot for protein expression alongside cell viability) .
    Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to enhance reproducibility .

Q. How can crystallographic studies elucidate its interaction with biological targets?

  • Methodological Answer : Key steps for X-ray crystallography:

Protein expression/purification : Optimize His-tagged target protein (e.g., kinase) in E. coli BL21(DE3) .

Co-crystallization : Soak crystals in 5–10 mM compound solution (20% PEG 3350, pH 7.4) .

Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures .
Analyze binding modes (e.g., hydrogen bonds with active-site residues) using PyMOL or Coot .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer : Scale-up considerations:
  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors at 100 mL/min flow rate) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process analytical technology (PAT) : Monitor reactions in real-time using inline FT-IR or HPLC .
    Optimize steps with Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

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